
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an isoxazole ring, a morpholine moiety, and an oxalamide group, making it a versatile molecule in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide typically involves multicomponent reactions, which are known for their efficiency and atom economy. One common method involves the reaction of β-ketoester, hydroxylamine, and aromatic aldehydes under mild conditions. This reaction can be induced by light, using a high-power lamp to reduce reaction times compared to traditional heating or catalysis methods . The use of continuous flow photochemical reactors has also been explored to scale up the synthesis, yielding multiple compounds with varying degrees of efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of continuous flow synthesis and photochemical reactions can be applied to achieve large-scale production. These methods offer advantages such as reduced reaction times, improved yields, and the ability to produce multiple compounds simultaneously.
化学反应分析
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium acetate, and various oxidizing and reducing agents. Reaction conditions can vary, but mild conditions such as room temperature and atmospheric pressure are often sufficient for many of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms.
科学研究应用
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of molecules with specific biological activities.
作用机制
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and morpholine moiety allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and functions .
相似化合物的比较
Similar Compounds
- 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
- 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
- N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Uniqueness
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as enzyme inhibition and protein binding studies .
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c16-10(11(17)13-9-1-6-19-14-9)12-2-3-15-4-7-18-8-5-15/h1,6H,2-5,7-8H2,(H,12,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYZQQNIABAWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2700031.png)

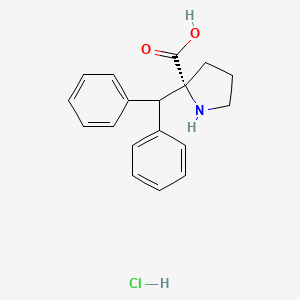
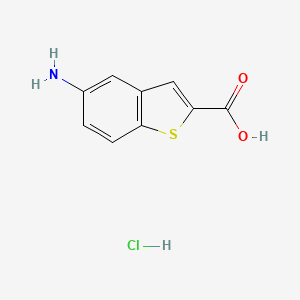
![2-methyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B2700036.png)
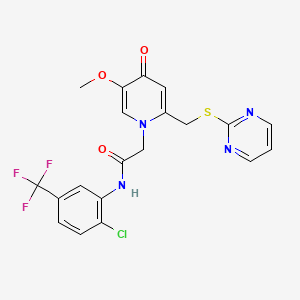
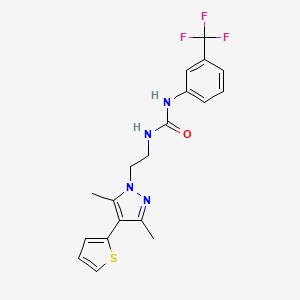
![3-(1H-indol-3-yl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2700041.png)
![1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE](/img/structure/B2700044.png)
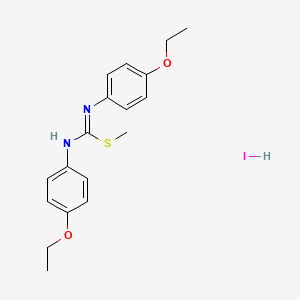
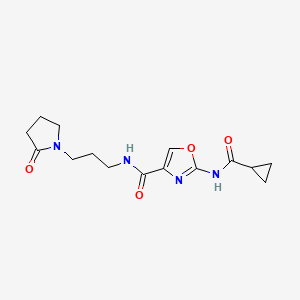

![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)
